2-(1,3-benzothiazol-2-yl)-4-{[2-(1,3-benzothiazol-2-yl)hydrazino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(1,3-benzothiazol-2-yl)-4-{[2-(1,3-benzothiazol-2-yl)hydrazino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a unique combination of benzothiazole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-{[2-(1,3-benzothiazol-2-yl)hydrazino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the pyrazole moiety. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl)-4-{[2-(1,3-benzothiazol-2-yl)hydrazino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, the compound is explored as a potential drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for developing new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-{[2-(1,3-benzothiazol-2-yl)hydrazino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-benzothiazole-2-thiol
- 1,3-benzothiazol-2-ol
- N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-2-yl)-4-{[2-(1,3-benzothiazol-2-yl)hydrazino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of benzothiazole and pyrazole moieties, along with the presence of a trifluoromethyl group
Properties
CAS No. |
371132-56-8 |
---|---|
Molecular Formula |
C19H11F3N6OS2 |
Molecular Weight |
460.5g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H11F3N6OS2/c20-19(21,22)15-10(9-23-26-17-24-11-5-1-3-7-13(11)30-17)16(29)28(27-15)18-25-12-6-2-4-8-14(12)31-18/h1-9,27H,(H,24,26)/b23-9+ |
InChI Key |
XNGGGUSMIXCGOX-NUGSKGIGSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)C(F)(F)F |
Origin of Product |
United States |
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